molecular formula C9H10INO B2695534 Ethyl 4-iodobenzenecarboximidate CAS No. 57869-88-2

Ethyl 4-iodobenzenecarboximidate

Cat. No.: B2695534
CAS No.: 57869-88-2
M. Wt: 275.089
InChI Key: DPLFKSMEIUHZHA-UHFFFAOYSA-N
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Description

Ethyl 4-iodobenzenecarboximidate is an organic compound that belongs to the class of carboximidates. These compounds are characterized by the presence of an imidate group, which can be thought of as esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodobenzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. This reaction typically proceeds under acidic conditions, and the imidates produced are often formed as their hydrochloride salts . Another method involves the reaction of 4-iodobenzoic acid with ethylamine under dehydrating conditions to form the desired imidate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pinner reactions or other optimized synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodobenzenecarboximidate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Hydrolysis: The compound can be hydrolyzed to form esters and amides.

    Addition Reactions: As a good electrophile, it can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acid Catalysts: Hydrolysis reactions often require acidic conditions.

    Bases: Addition reactions may involve the use of bases to deprotonate nucleophiles.

Major Products

    Esters: Formed through hydrolysis.

    Amidines: Formed through reactions with amines.

    Substituted Benzenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-iodobenzenecarboximidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-iodobenzenecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, forming stable products. The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of esters or amidines through hydrolysis or nucleophilic substitution .

Comparison with Similar Compounds

Ethyl 4-iodobenzenecarboximidate can be compared with other carboximidates and imidates:

    Carboximidates: Similar in structure but may have different substituents, affecting their reactivity and applications.

    Imidates: General class of compounds that includes this compound. They share similar reactivity patterns but differ in specific functional groups.

List of Similar Compounds

  • Mthis compound
  • Ethyl 4-bromobenzenecarboximidate
  • Ethyl 4-chlorobenzenecarboximidate

These compounds share the imidate functional group but differ in their substituents, which can influence their chemical behavior and applications.

Properties

IUPAC Name

ethyl 4-iodobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLFKSMEIUHZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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